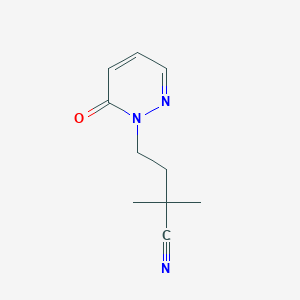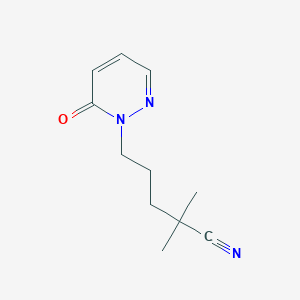![molecular formula C11H15NOS B7589852 N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide, also known as DMCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMCC is a cyclopropanecarboxamide derivative that exhibits a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to reduce inflammation and pain in various animal models. Additionally, this compound has been reported to improve cognitive function and memory in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide in lab experiments is its relatively low toxicity. This compound has been shown to have a high therapeutic index, meaning that it exhibits therapeutic effects at doses that are not toxic to cells or animals. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide. One potential direction is to investigate its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to further elucidate its mechanism of action and identify specific targets that are modulated by this compound. Additionally, the development of more efficient synthesis methods and formulations of this compound could improve its therapeutic potential.
Synthesemethoden
The synthesis of N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide involves the reaction of 4,5-dimethyl-2-thiophenemethanol with cyclopropanecarboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to produce this compound in high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic effects in various in vitro and in vivo models. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-7-5-10(14-8(7)2)6-12-11(13)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBZCJCXJONEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)CNC(=O)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589769.png)
![3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589774.png)
![[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B7589779.png)
![3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589792.png)
![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)
![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)



![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)

![3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)
